2-bromo-1-methylPiperidine
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Overview
Description
2-Bromo-1-methylpiperidine is a heterocyclic organic compound with the molecular formula C6H12BrN. It is a derivative of piperidine, where a bromine atom is substituted at the second position and a methyl group at the first position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-1-methylpiperidine can be achieved through several methods. One common approach involves the bromination of 1-methylpiperidine. This reaction typically uses bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the second position .
Another method involves the cyclization of appropriate precursors. For example, starting from N-methyl-2-bromoethylamine, cyclization can be induced under acidic conditions to form the desired piperidine ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems can help in maintaining precise control over reaction conditions, thereby optimizing the production process .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-methylpiperidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 1-methylpiperidine.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used under controlled conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Major Products
Nucleophilic Substitution: Products include azido, thiocyanato, and amino derivatives of 1-methylpiperidine.
Oxidation: N-oxides and other oxidized forms of 1-methylpiperidine.
Reduction: 1-Methylpiperidine.
Scientific Research Applications
2-Bromo-1-methylpiperidine has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly those targeting the central nervous system.
Biological Studies: It is employed in the study of enzyme mechanisms and receptor interactions.
Industrial Applications: Used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-bromo-1-methylpiperidine involves its interaction with various molecular targets. In medicinal chemistry, it may act as a ligand for certain receptors or enzymes, modulating their activity. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
1-Methylpiperidine: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.
2-Bromo-1-ethylpiperidine: Similar structure but with an ethyl group instead of a methyl group, affecting its steric and electronic properties.
2-Chloro-1-methylpiperidine: Chlorine atom instead of bromine, leading to different reactivity and applications.
Properties
Molecular Formula |
C6H12BrN |
---|---|
Molecular Weight |
178.07 g/mol |
IUPAC Name |
2-bromo-1-methylpiperidine |
InChI |
InChI=1S/C6H12BrN/c1-8-5-3-2-4-6(8)7/h6H,2-5H2,1H3 |
InChI Key |
ZPWRNWQDODEQLP-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCCC1Br |
Origin of Product |
United States |
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